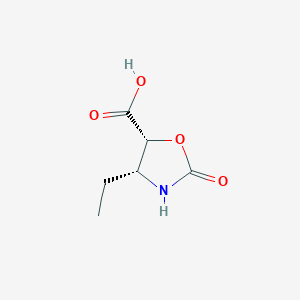![molecular formula C17H18N2O4S B1170873 6-{[(6-methoxy-1,3-benzothiazol-2-yl)amino]carbonyl}-4-methyl-3-cyclohexene-1-carboxylic acid](/img/structure/B1170873.png)
6-{[(6-methoxy-1,3-benzothiazol-2-yl)amino]carbonyl}-4-methyl-3-cyclohexene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-{[(6-methoxy-1,3-benzothiazol-2-yl)amino]carbonyl}-4-methyl-3-cyclohexene-1-carboxylic acid is a complex organic compound that features a benzothiazole moiety. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry . This compound’s unique structure makes it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(6-methoxy-1,3-benzothiazol-2-yl)amino]carbonyl}-4-methyl-3-cyclohexene-1-carboxylic acid typically involves multiple steps. One common method includes the condensation of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring . This is followed by further functionalization to introduce the methoxy group and the cyclohexene carboxylic acid moiety. Reaction conditions often involve the use of catalysts such as piperidine and solvents like ethanol .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often employ green chemistry principles. This includes the use of environmentally friendly solvents and catalysts, as well as energy-efficient processes like microwave irradiation .
Analyse Chemischer Reaktionen
Types of Reactions
6-{[(6-methoxy-1,3-benzothiazol-2-yl)amino]carbonyl}-4-methyl-3-cyclohexene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the benzothiazole ring or the cyclohexene moiety.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield a variety of functionalized benzothiazole derivatives .
Wissenschaftliche Forschungsanwendungen
6-{[(6-methoxy-1,3-benzothiazol-2-yl)amino]carbonyl}-4-methyl-3-cyclohexene-1-carboxylic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 6-{[(6-methoxy-1,3-benzothiazol-2-yl)amino]carbonyl}-4-methyl-3-cyclohexene-1-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity . The pathways involved can vary depending on the specific biological context and the target enzyme .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-6-methylbenzothiazole: Shares the benzothiazole core but lacks the methoxy and cyclohexene carboxylic acid groups.
6-Methoxy-1,3-benzothiazole-2-amine: Similar structure but without the cyclohexene carboxylic acid moiety.
Uniqueness
What sets 6-{[(6-methoxy-1,3-benzothiazol-2-yl)amino]carbonyl}-4-methyl-3-cyclohexene-1-carboxylic acid apart is its combination of functional groups, which confer unique chemical and biological properties.
Eigenschaften
Molekularformel |
C17H18N2O4S |
|---|---|
Molekulargewicht |
346.401 |
IUPAC-Name |
6-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]-4-methylcyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C17H18N2O4S/c1-9-3-5-11(16(21)22)12(7-9)15(20)19-17-18-13-6-4-10(23-2)8-14(13)24-17/h3-4,6,8,11-12H,5,7H2,1-2H3,(H,21,22)(H,18,19,20) |
InChI-Schlüssel |
OUMCKLLKLDUBLJ-UHFFFAOYSA-N |
SMILES |
CC1=CCC(C(C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-methyl-6-oxo-4-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridine-5-carbonitrile](/img/new.no-structure.jpg)

![N-[5-amino-2-(piperidin-1-yl)phenyl]benzamide](/img/structure/B1170800.png)
![N-[3-(acetylamino)-4-(piperidin-1-yl)phenyl]benzamide](/img/structure/B1170803.png)

